4,5-Diamino-6-hydroxypyrimidine hemisulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585123 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-18-6 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine Hemisulfate: A Cornerstone Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 4,5-Diamino-6-hydroxypyrimidine hemisulfate (CAS No. 102783-18-6), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, safety protocols, and critical applications, with a focus on the causality behind its use in the synthesis of potent therapeutic agents.

Core Identity and Physicochemical Properties

This compound is a stable salt form of the highly functionalized pyrimidine core. The hemisulfate designation indicates a 2:1 stoichiometric ratio of the pyrimidine base to sulfuric acid. This salt formation enhances the compound's stability and handling characteristics compared to the free base.

It is crucial to distinguish this compound from a related salt, 4,5-Diamino-6-hydroxypyrimidine sulfate (CAS No. 52502-66-6), which is a 1:1 adduct. The hemisulfate, with CAS number 102783-18-6 , is the specific subject of this guide.[1][2]

Key Physicochemical Data

The following table summarizes the essential properties of this compound. This data is critical for designing synthetic routes, developing analytical methods, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 102783-18-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | [2][3][4] |

| Molecular Weight | 350.31 g/mol | [2][3][4] |

| Appearance | Crystals, Beige fine crystalline powder | |

| Melting Point | 260-270 °C (with decomposition) | |

| Synonyms | 5,6-Diamino-4-pyrimidinone hemisulfate salt, 5,6-Diamino-4-pyrimidinol hemisulfate salt | [2][3][4] |

Solubility Profile: While quantitative solubility data is not extensively published, based on the structure containing multiple polar amino and hydroxyl groups, as well as its salt form, a qualitative solubility profile can be inferred. It is expected to have low solubility in water and limited solubility in polar organic solvents like ethanol. For many synthetic applications, it is used as a suspension in the reaction solvent.

Stability and Storage: As a combustible solid, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be kept tightly closed. For long-term storage, refrigeration is recommended. Pyrimidine derivatives, in general, are stable under these conditions, but should be handled with care to avoid degradation.

Safety and Handling: A Self-Validating Protocol

Ensuring safety is paramount when handling any chemical intermediate. The following guidelines are based on available safety data sheets for this and structurally related compounds.

GHS Hazard Information (Inferred): While a specific GHS classification for the hemisulfate salt is not universally established, related diaminopyrimidine compounds are classified with the following hazards:

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

Personal Protective Equipment (PPE): A self-validating safety protocol requires the consistent use of appropriate PPE to mitigate risks.

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved N95 (or higher) particulate respirator.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames. It is a combustible solid.

Application in Drug Discovery: The Gateway to Purines

The strategic placement of two adjacent amino groups on the pyrimidine ring makes 4,5-Diamino-6-hydroxypyrimidine a quintessential precursor for the synthesis of purines and other fused heterocyclic systems. This is its primary and most significant application in drug development.

The classical method for this transformation is the Traube purine synthesis , which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or formamide, to construct the imidazole ring fused to the pyrimidine core.[3][5][6]

Case Study: Synthesis of Guanine, a Precursor to Ganciclovir

The antiviral drug Ganciclovir is a synthetic nucleoside analog of guanine. The synthesis of the guanine core is a critical step and serves as an excellent example of the utility of diaminohydroxypyrimidine derivatives.[7] The overall synthetic strategy involves a multi-step process starting from a simpler pyrimidine.

Below is a logical workflow illustrating this transformation, which is fundamental to understanding the value of 4,5-Diamino-6-hydroxypyrimidine.

Caption: Logical workflow for the synthesis of guanine from a diaminohydroxypyrimidine precursor.

This pathway highlights the critical transformations:

-

Nitrosation: The C5 position of the pyrimidine ring is activated by introducing a nitroso group.

-

Reduction: The nitroso group is reduced to an amine, yielding the key 2,4,5-triaminopyrimidine intermediate. This is the structural equivalent of the free base of our title compound.

-

Cyclization: The newly formed 5-amino group, along with the adjacent 4-amino group, reacts with a one-carbon source to form the fused imidazole ring, yielding the purine core (guanine).

Experimental Protocols: From Pyrimidine to Purine

The following protocols are representative of the synthetic transformations required to utilize 4,5-Diamino-6-hydroxypyrimidine derivatives. These are adapted from published procedures for related compounds and should be performed by qualified personnel with appropriate safety precautions.[6][7]

Protocol 1: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This protocol describes the reduction of a 5-nitroso precursor, which is the immediate step to generate the key triamino intermediate.

Objective: To reduce 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 2,4,5-triamino-6-hydroxypyrimidine, which is then isolated as its stable sulfate salt.

Materials:

-

2,4-diamino-6-hydroxy-5-nitrosopyrimidine

-

Distilled water

-

20% Sodium hydroxide solution

-

Sodium dithionite

-

Concentrated sulfuric acid

-

Ethanol

Procedure:

-

In a suitable reaction vessel, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (52 g) to hot (80 °C) distilled water (440 mL).[7]

-

Place the vessel in a water bath at 90 °C and stir the suspension vigorously for at least 1 hour.

-

To improve the solubility of the starting material, carefully add 20% sodium hydroxide solution (46 mL).[7]

-

In portions, add sodium dithionite (total of 105 g) over a period, maintaining the reaction temperature. The progress of the reduction is often indicated by a color change.

-

After the reduction is complete, cool the reaction mixture.

-

Carefully acidify the solution with a mixture of concentrated sulfuric acid (56 mL) in water (500 mL) to precipitate the sulfate salt.[7]

-

Heat the mixture in a boiling water bath for 90 minutes to ensure complete precipitation.[7]

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the collected solid with distilled water and then with ethanol.[7]

-

Dry the product at 80 °C to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate.

Protocol 2: Traube Synthesis of Guanine

This protocol demonstrates the cyclization of the triaminopyrimidine intermediate to form the purine ring system.

Objective: To synthesize guanine by cyclizing 2,4,5-triamino-6-hydroxypyrimidine sulfate with formamide.

Materials:

-

2,4,5-triamino-6-hydroxypyrimidine sulfate (50 g)

-

Formamide (250 mL)

-

Sodium hydroxide solution

-

Activated carbon

-

Formic acid

Procedure:

-

In a flask equipped with a condenser, combine 2,4,5-triamino-6-hydroxypyrimidine sulfate (50 g) and formamide (250 mL).[7]

-

Heat the mixture in an oil bath to 170-180 °C for 2 hours.[7]

-

Cool the reaction mixture and collect the crude guanine precipitate by filtration.

-

For purification, dissolve the crude product in sodium hydroxide solution.

-

Add activated carbon and stir at 60 °C for 1 hour to decolorize.[7]

-

Filter the hot solution to remove the activated carbon.

-

To the filtrate, add formic acid dropwise until the pH reaches 9.5 to precipitate the purified guanine.[7]

-

Collect the purified product by filtration, wash with distilled water and ethanol, and dry at 80 °C.

Caption: Step-by-step experimental workflow from the nitroso-pyrimidine precursor to guanine.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for medicinal chemists. Its true value is realized in its efficient conversion to purine-based scaffolds, which are central to a multitude of FDA-approved drugs, particularly in the antiviral and anticancer fields. A thorough understanding of its properties, handling requirements, and the mechanistic basis of its reactivity, as outlined in this guide, is essential for its effective and safe utilization in the innovative process of drug discovery and development.

References

In-Depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-4-pyrimidinone Hemisulfate Salt

Introduction: The Strategic Importance of 5,6-Diamino-4-pyrimidinone in Drug Development

5,6-Diamino-4-pyrimidinone and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The diaminopyrimidine motif is particularly prevalent in kinase inhibitors, a cornerstone of modern oncology. The strategic introduction of amino groups at the C5 and C6 positions of the pyrimidinone core provides crucial hydrogen bond donors and acceptors, facilitating precise interactions with biological targets. This structural feature is leveraged in the design of molecules targeting a range of diseases, from cancer to neurological disorders.[1][2]

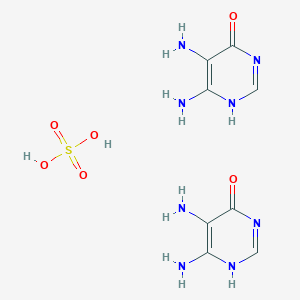

The hemisulfate salt form of 5,6-Diamino-4-pyrimidinone (Figure 1) is often selected during drug development to enhance stability and improve biopharmaceutical properties. A comprehensive understanding of its physicochemical characteristics is therefore not merely academic; it is a critical prerequisite for successful formulation, accurate bioassay development, and ultimately, clinical efficacy. This guide provides an in-depth exploration of these properties, offering both established data and detailed, field-proven protocols for their characterization.

Figure 1. Chemical Structure of 5,6-Diamino-4-pyrimidinone Hemisulfate Salt.

Figure 1. Chemical Structure of 5,6-Diamino-4-pyrimidinone Hemisulfate Salt.

Core Physicochemical Data Summary

A foundational dataset for 5,6-Diamino-4-pyrimidinone hemisulfate salt has been compiled from various sources. These parameters represent the initial data points in any comprehensive characterization workflow.

| Property | Value | Source(s) |

| Synonyms | 5,6-Diamino-4-pyrimidinol hemisulfate salt, 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt | [3][4][5] |

| CAS Number | 102783-18-6 | [3][4][5] |

| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | [3][4][5] |

| Molecular Weight | 350.31 g/mol | [3][4][5] |

| Appearance | Crystalline solid | [3] |

| Melting Point | ~270 °C (with decomposition) | [3] |

Section 1: Solubility Profile - A Critical Determinant of Bioavailability

Aqueous solubility is a pivotal parameter influencing a drug candidate's absorption and distribution.[6] For 5,6-Diamino-4-pyrimidinone hemisulfate salt, its polar nature, due to multiple amino groups and the pyrimidinone core, suggests a degree of aqueous solubility. However, the crystalline nature of the salt form can significantly impact this. A multi-solvent approach is essential for a complete solubility profile.

Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility provides the true equilibrium solubility of a compound and is crucial for formulation development.[6]

Objective: To determine the equilibrium solubility of 5,6-Diamino-4-pyrimidinone hemisulfate salt in various pharmaceutically relevant solvents.

Materials:

-

5,6-Diamino-4-pyrimidinone hemisulfate salt

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

HPLC-grade solvents for analysis

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., 10 mg in 1 mL of water, PBS, DMSO, and ethanol).

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method (see Section 5).

-

Calculation: Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve. This concentration represents the thermodynamic solubility.

Expected Solubility Behavior

Based on the structure, we can anticipate the following solubility trends:

-

Aqueous Media (Water, PBS): The hemisulfate salt form should enhance aqueous solubility compared to the free base due to the ionic nature of the salt.

-

DMSO: High solubility is expected, as DMSO is a powerful polar aprotic solvent capable of disrupting crystal lattice forces.

-

Ethanol: Moderate to low solubility is anticipated. While ethanol has a polar hydroxyl group, its overall less polar character compared to water may limit its ability to solvate the salt effectively.

Section 2: Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The pKa values of a molecule dictate its ionization state at different pH values, which in turn governs its solubility, permeability, and target binding. The 5,6-Diamino-4-pyrimidinone structure contains several ionizable groups: the two amino groups and the pyrimidinone ring, which can exhibit both acidic and basic properties.

Predictive pKa Analysis

In the absence of experimental data, computational tools can provide reliable estimates of pKa values.[7][8] Software such as ACD/pKa Labs utilizes large databases of experimental values to predict the pKa of novel compounds based on their structure.[7][8]

Predicted pKa Values:

-

Basic pKa: The amino groups are expected to have pKa values in the range of 3-5, typical for aromatic amines.

-

Acidic pKa: The pyrimidinone ring can act as a weak acid, with an expected pKa in the range of 8-10.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.

Objective: To experimentally determine the pKa values of 5,6-Diamino-4-pyrimidinone.

Materials:

-

5,6-Diamino-4-pyrimidinone hemisulfate salt

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer with quartz cuvettes

-

Calibrated pH meter

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Section 3: Crystalline Properties - Polymorphism and its Implications

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, dissolution rate, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that must be investigated.[3][6][9][10]

Polymorph Screening Workflow

A comprehensive polymorph screen involves recrystallizing the compound from a wide variety of solvents and conditions.[3]

Key Analytical Techniques for Solid-State Characterization

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and differentiating polymorphs, as each crystalline form produces a unique diffraction pattern.[9][10]

-

Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of a sample, such as melting point and enthalpy of fusion, which are unique for each polymorph.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvates or hydrates by measuring changes in mass upon heating.

-

Single-Crystal X-Ray Diffraction: When suitable single crystals can be grown, this technique provides the definitive atomic-level structure of a crystalline form.[11][12][13]

Section 4: Chemical Stability and Degradation Profile

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[14][15] Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[14][15][16]

Forced Degradation Study Protocol

Objective: To investigate the stability of 5,6-Diamino-4-pyrimidinone hemisulfate salt under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

-

Photostability: Expose the solid drug substance to light according to ICH Q1B guidelines.

Methodology:

-

Prepare solutions of the compound in the respective stress media.

-

Incubate the solutions under the specified conditions.

-

At various time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Section 5).

-

Calculate the percentage of degradation and identify any major degradation products.

Predicted Degradation Pathways

The diaminopyrimidinone core is susceptible to certain degradation pathways:

-

Hydrolysis: The amide-like bond in the pyrimidinone ring could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: The electron-rich aromatic ring and the amino groups are potential sites for oxidation.

Section 5: Analytical Methodologies for Quantification and Purity Assessment

A robust, validated analytical method is essential for all aspects of drug development, from solubility and stability studies to formulation analysis and quality control.[17][18][19][20]

Validated HPLC-UV Method

A reverse-phase HPLC method with UV detection is the standard approach for the analysis of polar aromatic compounds like 5,6-Diamino-4-pyrimidinone.

Chromatographic Conditions (Proposed):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral scan (likely in the 250-280 nm range).

-

Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Section 6: Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the chemical structure.[5][21][22][23][24]

-

¹H NMR (in DMSO-d₆): Expected signals would include distinct peaks for the aromatic proton on the pyrimidine ring, and broad signals for the amino protons and the N-H proton of the pyrimidinone ring.

-

¹³C NMR (in DMSO-d₆): Resonances for the four distinct carbon atoms of the pyrimidine ring are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino groups.

-

C=O stretching: Around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.

-

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region.

-

S=O stretching: Strong bands around 1100-1200 cm⁻¹ for the sulfate counter-ion.

Section 7: Synthesis Outline

Understanding the synthesis of 5,6-Diamino-4-pyrimidinone is crucial for identifying potential process-related impurities. The synthesis of diaminopyrimidines often involves the condensation of a three-carbon precursor with a guanidine derivative.[25][26][27]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 5,6-Diamino-4-pyrimidinone hemisulfate salt. While foundational data is available, this guide emphasizes the importance of rigorous experimental determination of key parameters such as solubility, pKa, solid-state form, and stability. The provided protocols offer a robust starting point for researchers in drug development to generate the critical data needed to advance promising pyrimidine-based candidates from the laboratory to the clinic. The inherent therapeutic potential of this scaffold warrants such a thorough and systematic physicochemical evaluation.[2][28]

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. This compound salt - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. rigaku.com [rigaku.com]

- 10. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]

- 11. R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate monohydrate (2:2:1) and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate (4:2:2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. asianpharmtech.com [asianpharmtech.com]

- 17. scite.ai [scite.ai]

- 18. researchgate.net [researchgate.net]

- 19. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. ias.ac.in [ias.ac.in]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. nbinno.com [nbinno.com]

Synthesis and characterization of 4,5-Diamino-6-hydroxypyrimidine hemisulfate

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Diamino-6-hydroxypyrimidine hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-6-hydroxypyrimidine serves as a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably purine derivatives like guanine and antiviral drugs such as ganciclovir.[1][2] Its stable hemisulfate salt is the preferred form for storage and subsequent reactions due to its enhanced purity and handling characteristics. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound. We will detail a robust four-step pathway commencing from the cyclocondensation of guanidine and ethyl cyanoacetate, followed by nitrosation, catalytic hydrogenation, and final salt formation. Each protocol is presented with an emphasis on the underlying chemical principles and critical process parameters that ensure high yield and purity. Furthermore, a full suite of characterization techniques, including spectroscopic and physical methods, is described to provide a self-validating system for product identity and quality control.

Introduction: The Strategic Importance of a Core Intermediate

In the landscape of medicinal chemistry and pharmaceutical development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. The pyrimidine ring, in particular, is a privileged structure found in a vast array of biologically active molecules. 4,5-Diamino-6-hydroxypyrimidine (also known as 2,4,5-triamino-6-hydroxypyrimidine, TAHP) is a critical precursor, providing the necessary framework for the subsequent construction of an imidazole ring to form the purine core.[1] This strategy is fundamental to the large-scale production of antiviral nucleoside analogs and other therapeutic agents.[2]

This guide eschews older, less efficient methods involving hazardous reagents like large amounts of metallic sodium or heavy metal powders for reduction.[3][4] Instead, it focuses on a modern, scalable, and more environmentally benign pathway centered around catalytic hydrogenation—a process that has been refined to minimize acid/alkali usage and waste generation.[3][5][6] The final isolation of the product as a hemisulfate salt is a critical step that facilitates purification and confers superior stability to the otherwise easily oxidized free diamine.

The Synthetic Pathway: A Four-Step Elucidation

The transformation from simple starting materials to the target hemisulfate salt is achieved through a well-established four-step sequence. This pathway is designed for scalability and reproducibility, with defined control points at each stage to ensure the desired outcome.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (DAHP)

This initial step involves the Traube pyrimidine synthesis, a classic cyclocondensation reaction. Guanidine is reacted with ethyl cyanoacetate in the presence of a strong base.

-

Causality: Sodium ethoxide or methoxide acts as a catalyst, deprotonating the active methylene group of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of guanidine, initiating a sequence of addition and elimination reactions that culminate in the formation of the stable pyrimidine ring.[7][8]

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1 g. atom equivalent) in anhydrous ethanol (approx. 250 mL) in a flask equipped with a reflux condenser.

-

Once the sodium has fully dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).[7]

-

In a separate flask, prepare another equivalent of sodium ethoxide solution and add guanidine hydrochloride or nitrate (1.02 mole equivalent).[8] Filter off the precipitated sodium salt (NaCl or NaNO₃).

-

Combine the clear guanidine-containing filtrate with the ethyl sodiocyanoacetate solution.

-

Heat the resulting mixture under reflux for 2-4 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dissolve the solid residue in hot water (approx. 325 mL) and acidify with glacial acetic acid to a pH of ~7.[7][8]

-

Cool the solution in an ice bath to induce crystallization.

-

Filter the resulting precipitate, wash with cold water and then ethanol, and dry under vacuum to yield DAHP as a yellowish crystalline solid. A typical yield is in the range of 80-95%.[7][8]

Step 2: Nitrosation to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

The pyrimidine ring, activated by the amino and hydroxyl groups, readily undergoes electrophilic substitution at the C5 position.

-

Causality: In an acidic medium, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which is the active nitrosating agent. The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich C5 position of DAHP to form the 5-nitroso derivative.[1][3] Precise control of pH and temperature is critical to prevent decomposition of nitrous acid and the formation of undesired byproducts.[4]

Experimental Protocol:

-

Suspend the DAHP synthesized in Step 1 in water.

-

Cool the suspension in an ice bath to 0-5 °C and add a mineral acid (e.g., HCl or H₂SO₄) to achieve an acidic pH.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the cold DAHP suspension while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the cold for 1-2 hours. The suspension will typically turn a distinct rose-red or deep purple color, indicating the formation of the nitroso compound.[4]

-

Filter the solid product, wash thoroughly with cold water to remove excess acid and salts, and then with ethanol.

-

Dry the product under vacuum. The yield for this step is typically high.

Step 3: Reduction to 4,5-Diamino-6-hydroxypyrimidine (TAHP)

This is the pivotal transformation step. The 5-nitroso group is reduced to a primary amine, yielding the target diamine. Catalytic hydrogenation is the method of choice for its cleanliness and efficiency.

-

Causality and Field-Proven Insight: While chemical reductants like sodium dithionite or sodium sulfide are effective, they introduce sulfur-containing impurities and generate significant aqueous waste.[1][3] Catalytic hydrogenation using a noble metal catalyst (e.g., Palladium on carbon, Pd/C) offers a much cleaner conversion.[3] Modern patented processes have further refined this step by conducting the hydrogenation under neutral or slightly acidic conditions (pH < 9).[5][6] This innovative approach avoids the need to first dissolve the DAHNP in a strong base and then re-acidify, thereby drastically reducing salt waste and simplifying the downstream processing.[5][6]

Experimental Protocol (Catalytic Hydrogenation):

-

Charge a suitable hydrogenation reactor (e.g., a Parr autoclave) with DAHNP, water, and a catalytic amount of 5% Pd/C (typically 1-2% by weight of DAHNP).

-

If necessary, adjust the initial pH of the suspension to between 3.5 and 7.0 using dilute sulfuric acid.[6]

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar.[6]

-

Heat the mixture to 60-100 °C while stirring vigorously.[6]

-

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 30-60 minutes after reaching the target temperature. The disappearance of the red color is also a visual indicator of completion.

-

After the reaction, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

The product is the free base, TAHP, which may be sparingly soluble in the reaction medium.

Step 4: Salt Formation and Isolation

The final step involves the conversion of the TAHP free base into its more stable hemisulfate salt, which facilitates both purification and isolation.

-

Causality: TAHP is susceptible to aerial oxidation, which can lead to colored impurities. By adding sulfuric acid, the basic amino groups are protonated, forming a stable salt. The hemisulfate salt has well-defined crystallinity and is often less soluble in the aqueous medium than the free base or residual impurities, allowing it to be isolated in high purity by crystallization.[3]

Experimental Protocol:

-

Filter the hot reaction mixture from Step 3 through a bed of celite to remove the Pd/C catalyst.

-

To the resulting clear, hot filtrate (containing the dissolved TAHP), slowly add a stoichiometric amount of dilute sulfuric acid to adjust the pH to between 1 and 2.[3]

-

Heat the acidified solution in a boiling water bath for 60-90 minutes to ensure complete salt formation and to promote crystal growth.[1]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for at least 30 minutes to maximize precipitation.[3]

-

Filter the white crystalline product.

-

Wash the filter cake sequentially with cold distilled water and ethanol to remove any remaining acid and impurities.[1]

-

Dry the final product, this compound, at 80 °C to a constant weight. A yield of over 70% (based on DAHNP) with a purity of >98% can be expected.[1][3]

Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized product. This process forms a self-validating loop, confirming the success of the synthetic protocols.

Caption: A logical workflow for the analytical characterization of the final product.

Spectroscopic Methods

Infrared (IR) Spectroscopy: This technique is invaluable for confirming the presence of key functional groups. The spectrum should be compared against a reference standard if available.

| Wavenumber (cm⁻¹) | Assignment | Source |

| 3320 - 3100 | N-H and O-H stretching vibrations | [1] |

| 3093 | Aromatic C-H stretching | [1] |

| 1670 | C=O stretching / Pyrimidine ring C=N str. | [1] |

| 1586 | N-H bending (scissoring) | [1] |

| 1130 - 1078 | S=O stretching (from the sulfate ion) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation, although the low solubility of the salt can sometimes present challenges. A suitable solvent such as DMSO-d₆ or D₂O with acid/base adjustment may be required.

-

¹H NMR: Expect to see distinct signals for the non-equivalent amino protons and the C2-H proton on the pyrimidine ring. The protons are exchangeable and may appear as broad signals.

-

¹³C NMR: Signals corresponding to the four unique carbon atoms in the pyrimidine ring should be observable.

Physical and Chromatographic Properties

The physical properties provide a rapid assessment of purity, while HPLC offers quantitative analysis.

| Parameter | Expected Result | Source |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Decomposes at approximately 270 °C | [9] |

| Purity (HPLC) | ≥ 98% | [3] |

| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ (Note: Two pyrimidine molecules per sulfuric acid molecule) | [9] |

| Molecular Weight | 350.31 g/mol | [9] |

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound and associated reagents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is classified as a combustible solid.

Conclusion

This guide has outlined a scientifically grounded and practically optimized process for the synthesis and characterization of this compound. By leveraging a modern, cleaner catalytic hydrogenation step and adhering to strict control over reaction parameters, researchers can reliably produce this vital pharmaceutical intermediate with high yield and purity. The described characterization workflow provides a robust framework for quality assurance, ensuring the material is suitable for its intended downstream applications in drug development and synthesis.

References

- 1. tsijournals.com [tsijournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 6. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. 4,5-二氨基-6-羟基嘧啶 半硫酸盐 | Sigma-Aldrich [sigmaaldrich.com]

A Guide to the Synthesis of Purine Analogues: The Central Role of 4,5-Diamino-6-hydroxypyrimidine Hemisulfate

Abstract

Purine analogues are a cornerstone of modern pharmacology, forming the basis of critical antiviral and anticancer therapies.[1] Their synthesis is a subject of intense focus within drug development and medicinal chemistry. A pivotal precursor in many established synthetic routes is 4,5-diamino-6-hydroxypyrimidine, often utilized as its more stable hemisulfate salt. This technical guide provides an in-depth exploration of the role of this essential building block in the synthesis of purine analogues, with a primary focus on the venerable Traube purine synthesis. We will dissect the causality behind key experimental choices, present detailed, field-proven protocols, and illustrate the critical reaction pathways, offering researchers and drug development professionals a comprehensive resource for practical application.

Introduction: The Strategic Importance of Purine Analogues and their Precursors

Purine analogues are antimetabolites that mimic the structure of endogenous purines like adenine and guanine, thereby enabling them to interfere with the synthesis and replication of nucleic acids.[1] This mechanism of action makes them potent agents against rapidly proliferating cells, such as those found in tumors or those infected with viruses. The reliable and efficient synthesis of these analogues is therefore of paramount importance.

The most versatile and widely applied method for constructing the purine ring system is the Traube purine synthesis, first reported in 1900.[2] This methodology builds the fused imidazole ring onto a pre-existing, appropriately substituted pyrimidine core.[3] At the heart of this strategy lies 4,5-diamino-6-hydroxypyrimidine, a molecule perfectly functionalized for this transformation. However, due to the reactive nature of its multiple amino groups, it is typically prepared and handled as its hemisulfate salt, which confers significantly greater stability and improves its handling characteristics for industrial and laboratory settings.[4] This guide will use the synthesis of guanine, a vital biological purine and a precursor to antiviral drugs like Acyclovir, as a practical exemplar of this pathway.

The Precursor: Physicochemical Properties and Strategic Advantages of 4,5-Diamino-6-hydroxypyrimidine Hemisulfate

The choice of starting material is critical to the success of any synthetic campaign. This compound (C₈H₁₂N₈O₂ · H₂SO₄) is the precursor of choice for several key reasons.

-

Inherent Reactivity: The molecule possesses two vicinal amino groups at the C4 and C5 positions. This arrangement is the key structural feature exploited in the Traube synthesis for the cyclization and formation of the imidazole portion of the purine ring. The hydroxyl group at C6 dictates the final structure, leading to guanine-like analogues.

-

Enhanced Stability via Salt Formation: Polyamino-substituted heterocycles can be susceptible to aerial oxidation and degradation. The formation of a sulfate salt protonates the basic nitrogen atoms, significantly increasing the compound's thermal stability and shelf-life.[4] This is a crucial consideration for large-scale manufacturing, ensuring consistency and purity of the starting material.[5]

-

Solubility Profile: While the salt has very low solubility in water, this property can be exploited during purification.[6] Its solubility in specific reaction media, such as formamide at high temperatures, is essential for the final cyclization step.

The Core Reaction Pathway: A Mechanistic Dissection of the Traube Synthesis

The transformation of 4,5-diamino-6-hydroxypyrimidine into the purine core of guanine is a multi-step process that hinges on the sequential functionalization of the C5 position, followed by cyclization. This process typically starts from a more readily available precursor, 2,4-diamino-6-hydroxypyrimidine.

The overall workflow can be visualized as follows:

Caption: High-level workflow for the synthesis of Guanine.

Step 1: C5-Nitrosation - Activating the Pyrimidine Core

The first crucial transformation is the introduction of a functional group at the C5 position of 2,4-diamino-6-hydroxypyrimidine. This is achieved via electrophilic substitution with a nitroso group.

-

The Causality of Reagent Choice: The reaction employs sodium nitrite (NaNO₂) in an acidic medium, typically using acetic or sulfuric acid. The acid is not merely a catalyst; it is a reactant required to generate the active electrophile, nitrous acid (HNO₂), in situ. The optimal pH for this nitrosation reaction is in the acidic range of 3 to 5.[7][8] In this pH window, nitrous acid is in equilibrium with the highly electrophilic nitrosonium ion (NO⁺), which readily attacks the electron-rich pyrimidine ring at the C5 position.

Step 2: Reduction to the Triamine - Forging the Key Intermediate

With the C5 position functionalized, the nitroso group is reduced to a primary amine, yielding the key intermediate, 2,4,5-triamino-6-hydroxypyrimidine.

-

The Causality of Reagent Choice: While various reducing agents can accomplish this, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is frequently used in industrial protocols.[9] Its selection is based on several advantages:

-

Chemoselectivity: It selectively reduces the nitroso group without affecting other functionalities on the pyrimidine ring.[10]

-

Mild Conditions: The reduction proceeds under relatively mild, often neutral or slightly basic, aqueous conditions, which prevents degradation of the pyrimidine core.[11]

-

Economic & Environmental Factors: It is an inexpensive and metal-free alternative to catalytic hydrogenation (e.g., using Pd/C) or dissolving metal reductions (e.g., Sn/HCl or Fe/HCl), which simplifies product workup and waste disposal.[10][12]

-

The resulting 2,4,5-triamino-6-hydroxypyrimidine is often isolated as its sulfate salt by adjusting the pH with sulfuric acid. This step purifies the intermediate and converts it into a more stable form for the final, high-temperature reaction.[4][6]

Step 3: Imidazole Ring Closure - The Cyclization Event

This final step is the hallmark of the Traube synthesis, where the imidazole ring is formed by reacting the C4 and C5 diamines with a one-carbon source.

-

The Causality of Reagent Choice and Conditions: Formamide (HCONH₂) is a common and effective reagent for this cyclization. It serves a dual purpose:

-

Reagent: It provides the single carbon atom (which will become C8 of the purine) required to bridge the two amino groups.

-

Solvent: As a high-boiling polar solvent (b.p. 210 °C), it allows the reaction to be conducted at the high temperatures (typically 170-180 °C) necessary to drive the intramolecular condensation and dehydration to completion.[3]

-

The mechanism involves the initial formylation of the more reactive C5-amino group, followed by a rate-limiting intramolecular nucleophilic attack from the C4-amino group onto the formyl carbon, and subsequent dehydration to yield the aromatic purine ring system.[13] While formic acid can also be used, the high temperatures achievable with formamide often lead to higher yields and shorter reaction times for guanine synthesis.[14]

Caption: Simplified mechanism of the final cyclization step.

Field-Proven Experimental Protocol: Synthesis of Guanine

The following protocol is a representative procedure adapted from established methodologies for the synthesis of guanine.[3]

Safety Precaution: This protocol involves hazardous materials and high temperatures. It should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

| Step | Reaction | Key Reagents & Conditions | Purpose |

| 1 | Nitrosation | Starting Material: 2,4-diamino-6-hydroxy pyrimidineReagents: Sodium nitrite, Glacial acetic acid, WaterTemperature: Maintain below 20°C during addition | Generates the 5-nitroso intermediate by electrophilic substitution. Low temperature controls the exothermic reaction and stability of nitrous acid. |

| 2 | Reduction | Starting Material: 2,4-diamino-6-hydroxy-5-nitroso pyrimidineReagents: Sodium dithionite, Water, NaOH (optional, to aid solubility)Temperature: 80-90°C | Reduces the nitroso group to an amino group, forming the key triamino intermediate. |

| 3 | Isolation | Reagent: Sulfuric acidProcess: Acidification of the reaction mixture | Precipitates the 2,4,5-triamino-6-hydroxy pyrimidine product as its stable sulfate salt for purification and isolation. |

| 4 | Cyclization | Starting Material: 2,4,5-triamino-6-hydroxy pyrimidine sulphateReagent/Solvent: FormamideTemperature: 170-180°C for 2 hours | Condenses the diamine with a one-carbon unit from formamide and drives cyclodehydration to form the final guanine product. |

Step-by-Step Methodology:

Step 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine

-

In a suitable reaction vessel, add 2,4-diamino-6-hydroxy pyrimidine (60 g) to water (1200 mL).

-

Add a solution of sodium nitrite (34 g) in water (100 mL) to the suspension.

-

While stirring vigorously, cool the mixture and slowly add glacial acetic acid (40 mL) drop-wise, ensuring the temperature is maintained.

-

Continue stirring for 1-2 hours after addition.

-

Filter the resulting precipitate, wash with cold water and ethanol, and dry to yield the 5-nitroso product.

Step 2: Synthesis of 2,4,5-triamino-6-hydroxy pyrimidine sulphate

-

Add the dried 5-nitroso pyrimidine (52 g) to hot (80°C) distilled water (440 mL) in a beaker placed in a 90°C water bath. Stir to form a suspension.

-

Add sodium dithionite (approx. 75 g) in portions over 1 hour. The color of the suspension will change as the reduction proceeds.

-

After the addition is complete, keep the mixture at 80°C to ensure complete reduction.

-

Filter the hot mixture. Cool the filtrate to allow the product to crystallize.

-

To the cooled filtrate, slowly add a solution of concentrated sulfuric acid (56 mL) in water (500 mL).

-

Heat the acidified mixture in a boiling water bath for 90 minutes.

-

Cool the mixture, filter the white precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate, wash with water and ethanol, and dry at 80°C. A yield of approximately 70% can be expected.[3]

Step 3: Synthesis of Guanine

-

In a flask equipped with a condenser, place the 2,4,5-triamino-6-hydroxy pyrimidine sulphate (50 g) and formamide (250 mL).

-

Heat the flask in an oil bath to 170-180°C for 2 hours.

-

Cool the reaction mixture. The crude guanine will precipitate.

-

Filter the product, wash thoroughly with water and then ethanol to remove residual formamide.

-

The crude product can be further purified by recrystallization from a dilute acid or base.

Applications in Drug Development

The pyrimidine-to-purine synthetic strategy is not merely an academic exercise; it is a foundational process for the industrial production of numerous active pharmaceutical ingredients (APIs).

-

Antiviral Agents: Guanine, produced via this method, is a key starting material for the synthesis of acyclic nucleoside analogues like Acyclovir and its prodrug Valacyclovir .[15][16] These drugs are mainstays in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

-

Anticancer Agents: The flexibility of the Traube synthesis allows for the creation of a diverse library of purine analogues. By varying the substituents on the initial pyrimidine ring or using different one-carbon cyclizing reagents, chemists can synthesize analogues like Thioguanine , which is used in the treatment of leukemias.[1]

The efficiency and scalability of syntheses starting from precursors like this compound are critical for making these life-saving medications widely available.

Conclusion

This compound is a robust and versatile precursor that serves as a lynchpin in the synthesis of a wide array of medicinally important purine analogues. Its stability as a salt and the predictable reactivity of its functional groups make it ideal for the multi-step Traube synthesis. By understanding the chemical principles and causal factors behind each step—from the pH-dependent nitrosation to the high-temperature cyclization with formamide—researchers and process chemists can effectively leverage this pathway to construct complex purine targets. This knowledge is fundamental to the continued innovation and large-scale production of purine-based drugs that combat viral diseases and cancer.

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid - Eureka | Patsnap [eureka.patsnap.com]

- 16. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

The Strategic Role of 4,5-Diamino-6-hydroxypyrimidine Hemisulfate in the Synthesis of Purine-Based Antiviral Agents

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrimidine Core in Antiviral Nucleoside Analogs

The relentless challenge of viral diseases necessitates a robust and versatile arsenal of therapeutic agents. Among these, nucleoside analogs represent a cornerstone of antiviral chemotherapy, primarily due to their ability to selectively interfere with viral replication.[1] The structural similarity of these synthetic compounds to natural nucleosides allows them to be recognized and processed by viral polymerases, leading to the termination of the growing DNA or RNA chain. At the heart of many of these potent antiviral drugs lies the purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring.

This technical guide focuses on a critical, yet often overlooked, starting material in the synthesis of such purine-based antivirals: 4,5-Diamino-6-hydroxypyrimidine hemisulfate . This readily available pyrimidine derivative serves as a foundational building block for the construction of the purine core, paving the way for the synthesis of widely used antiviral agents like Acyclovir and Ganciclovir . We will delve into the chemical rationale behind its use, provide detailed synthetic pathways, and offer insights into the mechanistic underpinnings of the resulting antiviral drugs.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. The hemisulfate salt of 4,5-Diamino-6-hydroxypyrimidine is a stable, crystalline solid, facilitating its handling and storage. Key physicochemical properties are summarized below:

| Property | Value | References |

| Synonyms | 5,6-Diamino-4-pyrimidinone hemisulfate salt, 5,6-Diamino-4-pyrimidinol hemisulfate salt | [2][3] |

| CAS Number | 102783-18-6 | [2][3] |

| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | [2][3] |

| Molecular Weight | 350.31 g/mol | [2][3] |

| Appearance | Crystals, Beige fine crystalline powder | |

| Melting Point | 270 °C (decomposition) | |

| Solubility | Soluble in DMSO |

The Synthetic Bridge: From Pyrimidine to Purine via Traube Synthesis

The cornerstone of the synthetic strategy detailed herein is the Traube purine synthesis , a classic and reliable method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor. This reaction involves the cyclization of the diaminopyrimidine with a one-carbon unit, typically provided by formic acid or its derivatives, to form the fused imidazole ring of the purine.

The journey from 4,5-diamino-6-hydroxypyrimidine to the key purine intermediate, guanine, involves a critical preparatory step: the introduction of a third amino group at the 2-position to yield 2,4,5-triamino-6-hydroxypyrimidine. This transformation is a pivotal stage that sets the stage for the subsequent cyclization to guanine.

Overall Synthetic Workflow

Caption: Synthetic overview from pyrimidine precursor to antiviral agents.

Part 1: Synthesis of the Guanine Intermediate

The synthesis of guanine from a diaminopyrimidine precursor is a well-established multi-step process. The following protocols are based on established literature procedures and provide a comprehensive guide for the laboratory-scale synthesis.

Step 1a: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves the nitrosation of a diaminohydroxypyrimidine at the 5-position. This is a crucial step to introduce a functional group that can be subsequently reduced to an amino group.

Experimental Protocol:

-

In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxypyrimidine in water.

-

Add a solution of sodium nitrite in water to the suspension.

-

While stirring vigorously, slowly add glacial acetic acid dropwise to the mixture.

-

Continue stirring at room temperature. The formation of a rose-red precipitate of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine indicates the progress of the reaction.

-

After the reaction is complete, filter the precipitate, wash with water, and dry.

Step 1b: Reduction to 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

The nitroso group is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol:

-

Suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in an aqueous medium in a hydrogenation apparatus.

-

Add a noble metal catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and heat to the desired temperature (e.g., 70-120°C).

-

Maintain the reaction under hydrogen pressure with stirring until the uptake of hydrogen ceases.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

Acidify the filtrate with sulfuric acid to precipitate 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

Filter the precipitate, wash with water and ethanol, and dry.

Step 2: Traube Purine Synthesis - Cyclization to Guanine

The final step in the formation of the purine core is the cyclization of the triaminopyrimidine with a one-carbon source.

Experimental Protocol:

-

In a flask equipped with a condenser, place 2,4,5-triamino-6-hydroxypyrimidine sulfate and formamide.

-

Heat the mixture in an oil bath to a high temperature (e.g., 170-180°C) for several hours.

-

During the reaction, water of condensation will be formed and can be removed by distillation.

-

After the reaction is complete, cool the mixture, and the crude guanine will precipitate.

-

The crude product can be purified by recrystallization.

Part 2: Synthesis of Antiviral Agents from Guanine

With the successful synthesis of the guanine intermediate, the final steps involve the regioselective N-9 alkylation of the purine ring to introduce the characteristic side chains of Acyclovir and Ganciclovir.

Synthesis of Acyclovir

Acyclovir features a (2-hydroxyethoxy)methyl side chain at the N-9 position of guanine.

Caption: Synthetic pathway to Acyclovir from Guanine.

Experimental Protocol (Acyclovir Synthesis):

-

Acetylation of Guanine: Reflux guanine with acetic anhydride to protect the amino and hydroxyl groups, forming N,N'-diacetylguanine.[1]

-

Condensation: React the diacetylguanine with 2-(acetoxymethoxy)ethyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as dimethyl sulfoxide (DMSO). This step introduces the protected side chain primarily at the N-9 position.[1]

-

Ammonolysis: Treat the resulting N²,O-diacetylacyclovir with a solution of ammonia in methanol to remove the acetyl protecting groups, yielding Acyclovir.[4] The product can then be purified by recrystallization.

Synthesis of Ganciclovir

Ganciclovir possesses a [ (1,3-dihydroxy-2-propoxy)methyl ] side chain at the N-9 position.

References

Harnessing the Dichotomy: A Guide to the Selective Reactivity of Amino Groups in 4,5-Diaminopyrimidines

An In-Depth Technical Guide for Researchers

Abstract

4,5-Diaminopyrimidines are foundational scaffolds in medicinal chemistry and materials science, most notably serving as the cornerstone for the synthesis of purines, the building blocks of DNA and RNA.[1][2] Their utility is dictated by the nuanced and differential reactivity of the two adjacent amino groups at the C4 and C5 positions. A profound understanding of the electronic and steric factors governing this reactivity is paramount for researchers aiming to achieve selective functionalization and construct complex heterocyclic systems. This guide provides a comprehensive exploration of the principles and field-proven methodologies for manipulating the reactivity of these crucial amino groups, enabling precise and predictable synthetic outcomes.

The Core Principle: Electronic Asymmetry of the Diamino Groups

The synthetic versatility of 4,5-diaminopyrimidines stems from the inherent electronic differences between the C4- and C5-amino groups. The C4-amino group is an integral part of an amidine system (N=C-N), where the nitrogen lone pair is delocalized within the pyrimidine ring. In contrast, the C5-amino group behaves more like a classical aromatic amine, with its lone pair primarily influencing the adjacent vinylogous system.

This electronic disparity leads to a significant difference in nucleophilicity. The C5-amino group is considerably more nucleophilic and basic than the C4-amino group. This is the critical factor that underpins most selective functionalization strategies. Reactions conducted under kinetic control will almost invariably favor the C5 position.

Caption: Electronic differences governing the reactivity of 4,5-diaminopyrimidine.

Foundational Reactions: Cyclization to Form Purines

The most prominent application of 4,5-diaminopyrimidines is the construction of the purine ring system, a reaction central to the synthesis of countless biologically active molecules.[3][4] This transformation involves the reaction of the diamine with a one-carbon electrophile, leading to the formation of the imidazole ring fused to the pyrimidine core.

The Traube Purine Synthesis

The classical Traube synthesis provides a robust method for purine formation.[3][5] It typically involves the nitrosation of a 4-aminopyrimidine to introduce a nitroso group at the 5-position, followed by reduction to yield the 4,5-diaminopyrimidine. The final and crucial step is the cyclization with a suitable one-carbon unit.

Experimental Protocol: Synthesis of Hypoxanthine from 4,5-Diaminopyrimidin-6(1H)-one

This protocol details the cyclization step, a cornerstone of purine synthesis.

Step 1: Formylation of the C5-Amino Group

-

To a suspension of 4,5-diaminopyrimidin-6(1H)-one (10 mmol) in 98-100% formic acid (20 mL), add sodium formate (1.2 eq, 12 mmol).

-

Reflux the mixture for 4-6 hours. The causality here is that formic acid serves as both the solvent and the electrophilic one-carbon source. The more nucleophilic C5-amino group attacks the protonated formic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. This intermediate is 5-formamido-4-aminopyrimidin-6(1H)-one.

Step 2: Ring Closure to Form Hypoxanthine

-

Suspend the dried intermediate from Step 1 in formamide (15 mL).

-

Heat the mixture to 180-190 °C for 2-3 hours. Formamide acts as a high-boiling solvent and facilitates the dehydration and cyclization to form the imidazole ring.[5]

-

Cool the mixture, and add water (30 mL) to precipitate the product.

-

Collect the crude hypoxanthine by filtration, wash with cold water, and dry. Recrystallize from hot water for purification.

Caption: Generalized workflow for Traube-type purine synthesis.

Selective Functionalization Strategies

Beyond purine synthesis, achieving selective mono-functionalization at either the C4 or C5 position is a significant synthetic challenge that unlocks access to a diverse range of derivatives.

Selective Acylation

Selective acylation is governed by kinetic control. By carefully controlling stoichiometry and reaction temperature, one can preferentially acylate the more nucleophilic C5-amino group.

Experimental Protocol: Selective Mono-Acylation at C5

This protocol demonstrates the principle of kinetic control for selective functionalization.

-

Dissolve 4,5,6-triaminopyrimidine (10 mmol) in anhydrous pyridine (25 mL) and cool the solution to 0 °C in an ice bath. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

-

Slowly add isobutyryl chloride (0.95 eq, 9.5 mmol) dropwise to the cooled solution while stirring vigorously. Using a slight sub-stoichiometric amount of the acylating agent is critical to prevent di-acylation.

-

Maintain the temperature at 0-5 °C and stir for 2-4 hours. The low temperature dampens the reactivity of the system, enhancing the selectivity for the more reactive C5-amino group.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by pouring it into ice water (100 mL).

-

Collect the resulting precipitate by filtration, wash thoroughly with water to remove pyridine hydrochloride, and dry under vacuum. The product is the 5-monoacylated pyrimidine.[6]

| Reagent Stoichiometry | Temperature (°C) | Predominant Product | Rationale |

| 1.0 eq Acyl Halide | 0 - 5 | C5-Mono-acylated | Kinetic control favors the more nucleophilic C5-NH2. |

| >2.0 eq Acyl Halide | Reflux | C4,C5-Di-acylated | Thermodynamic control and excess reagent drive the reaction to completion. |

| 1.0 eq Anhydride | 25 - 50 | C5-Mono-acylated | Anhydrides are less reactive, offering better selectivity. |

Diazotization and Sandmeyer-Type Reactions

The amino groups of 4,5-diaminopyrimidine can undergo diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of substituents via Sandmeyer or related reactions.[7][8][9] Due to the electronic nature of the pyrimidine ring, these diazonium salts can be unstable. However, selective diazotization can be challenging. Often, this chemistry is performed on a mono-aminopyrimidine precursor before the introduction of the second amino group.

Should a researcher attempt this on the diamine, the more electron-rich C5-amino group is expected to react preferentially.

Conceptual Workflow: Sandmeyer Reaction

This outlines the theoretical steps for a Sandmeyer reaction, a powerful tool for aromatic substitution.

-

Diazotization: Dissolve the aminopyrimidine in a cold, aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Add a solution of sodium nitrite (NaNO₂) dropwise at 0-5 °C to form the diazonium salt.

-

Nucleophilic Displacement: In a separate flask, prepare the copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN).[8]

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) catalyst solution. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][9] Nitrogen gas is evolved, and the nucleophile is installed on the pyrimidine ring.

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Conclusion and Future Outlook

The reactivity of the amino groups in 4,5-diaminopyrimidines is a well-defined yet powerful tool for synthetic chemists. The dominant nucleophilicity of the C5-amino group provides a reliable handle for selective, kinetically controlled reactions like acylation and the initial step of cyclization. Overcoming this inherent selectivity to functionalize the C4-amino group preferentially remains a significant challenge, often requiring protecting group strategies or carefully designed multi-step syntheses. As drug development and materials science demand increasingly complex and novel heterocyclic structures, the continued investigation into the nuanced reactivity of this essential scaffold will undoubtedly pave the way for future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemistry-online.com [chemistry-online.com]

- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. byjus.com [byjus.com]

Spectroscopic Analysis of 4,5-Diamino-6-hydroxypyrimidine Hemisulfate: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 4,5-Diamino-6-hydroxypyrimidine in Synthetic Chemistry

4,5-Diamino-6-hydroxypyrimidine is a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably purines. Its strategic arrangement of amino and hydroxyl functional groups on the pyrimidine ring makes it an ideal precursor for constructing the fused imidazole ring system inherent to purines. Given its role as a foundational element in the synthesis of potential therapeutic agents, a thorough and unambiguous characterization is not merely a procedural step but a critical determinant of downstream success in drug discovery and development.

Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for the structural verification of such key intermediates. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms, while IR spectroscopy offers valuable insights into the functional groups present in the molecule. This guide will systematically dissect the expected spectroscopic features of 4,5-diamino-6-hydroxypyrimidine hemisulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, yet informative. The analysis is best conducted in a deuterated solvent that can solubilize the salt, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Spectral Features (in DMSO-d₆):

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine C2-H | ~7.5 - 8.0 | Singlet | 1H | The proton at the C2 position is on an electron-deficient aromatic ring, leading to a downfield chemical shift. |

| Amino (-NH₂) | ~5.0 - 7.0 | Broad Singlet(s) | 4H | Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and exchange with residual water in the solvent. The presence of two distinct amino groups might lead to two separate broad signals. |

| Hydroxyl (-OH) | ~9.0 - 11.0 | Broad Singlet | 1H | The hydroxyl proton is acidic and will also likely appear as a broad, exchangeable singlet. |

| Ammonium (-NH₃⁺) | Variable | Broad Singlet | Variable | The presence of the hemisulfate salt implies that one or more of the basic nitrogen atoms (likely the amino groups or ring nitrogens) will be protonated. These protons are typically broad and their chemical shift is highly dependent on concentration and temperature. |

Experimental Causality:

-

Solvent Choice: DMSO-d₆ is an excellent choice for this analysis due to its high polarity, which aids in dissolving the salt, and its ability to participate in hydrogen bonding, which can help in observing exchangeable protons like those on the amino and hydroxyl groups.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal-to-noise and produce sharp, singlet peaks for each carbon.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |

| C6 (bearing -OH) | ~160 - 170 | The attachment to an electronegative oxygen atom and being part of the pyrimidine ring results in a significant downfield shift. |

| C2 | ~145 - 155 | This carbon is situated between two nitrogen atoms in the aromatic ring, leading to a downfield chemical shift. |

| C4 (bearing -NH₂) | ~140 - 150 | Similar to C6, this carbon is part of the heterocyclic ring and is bonded to a nitrogen atom. |

| C5 (bearing -NH₂) | ~110 - 120 | This carbon is also attached to a nitrogen atom but its chemical shift will be influenced by the adjacent C4 and C6 carbons. |

Self-Validating Protocol for NMR Analysis:

To ensure the accuracy of the spectral interpretation, a suite of 2D NMR experiments should be performed.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be minimal in this molecule but could confirm the assignment of any observed spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule.

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad | Characteristic of hydrogen-bonded hydroxyl groups. |

| N-H Stretch (amino) | 3100 - 3500 | Medium-Strong | Primary amines typically show two bands in this region (symmetric and asymmetric stretching). |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak | Characteristic of C-H bonds on the pyrimidine ring. |

| C=N, C=C Stretch (ring) | 1550 - 1650 | Medium-Strong | Vibrations of the pyrimidine ring system. |

| N-H Bend (amino) | 1580 - 1650 | Medium-Strong | Bending vibrations of the amino groups. |

| S=O Stretch (sulfate) | 1050 - 1200 | Strong | The sulfate counterion will exhibit strong absorptions in this region. The spectrum for 2,4,5-triamino-6-hydroxy pyrimidine sulphate shows bands at 1129.9 and 1078.8 cm⁻¹.[1] |